(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
Description
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic methanone derivative featuring a piperidine core substituted with a 3-chloropyridin-4-yloxy group and a 4-(trifluoromethyl)phenyl ketone moiety. Its molecular formula is C₁₈H₁₄ClF₃N₂O₂, with a calculated molecular weight of 390.77 g/mol. The compound’s structure combines a halogenated pyridine ring (3-chloro substitution) and a trifluoromethylphenyl group, which are critical for electronic and steric properties.
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O2/c19-15-11-23-8-5-16(15)26-14-6-9-24(10-7-14)17(25)12-1-3-13(4-2-12)18(20,21)22/h1-5,8,11,14H,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJWBKNEMUIZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone typically involves the following steps:
Starting Materials: : Begin with 3-chloropyridine, piperidine, and 4-(trifluoromethyl)benzoyl chloride.
Formation of Intermediate: : React 3-chloropyridine with piperidine to form the intermediate 3-chloropyridin-4-yloxypiperidine.
Final Coupling Reaction: : Combine the intermediate with 4-(trifluoromethyl)benzoyl chloride under controlled conditions to yield the final product.
Reaction Conditions: : The reactions are usually carried out in the presence of a suitable base (e.g., triethylamine) and solvent (e.g., dichloromethane) at temperatures ranging from 0°C to room temperature. The reactions are monitored using techniques like TLC (Thin Layer Chromatography) and the final product is purified using methods such as column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, these reactions are optimized for high yield and purity. Scale-up may involve using larger reactors and automated systems to control temperature, pressure, and reaction times. Industrial production often prioritizes cost-effectiveness and efficiency, ensuring the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone can undergo a variety of chemical reactions, including:
Oxidation: : Transforming the piperidinyl group into a corresponding N-oxide.
Reduction: : Reducing the carbonyl group to produce an alcohol derivative.
Substitution: : Replacing the chlorine atom on the pyridine ring with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Employing reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Utilizing nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products
The reactions typically yield derivatives such as N-oxide compounds, alcohols, or substituted pyridines, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone serves as a building block for the synthesis of more complex molecules, contributing to the development of new materials and catalysts.
Biology
The compound is explored for its potential biological activities. Researchers investigate its interactions with various enzymes and receptors, assessing its suitability as a lead compound for drug development.
Medicine
In medicine, its derivatives are studied for potential therapeutic applications, including as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In industrial applications, the compound is used in the formulation of specialty chemicals, including agrochemicals and polymers, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism by which (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone exerts its effects varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity or function. The trifluoromethyl group, in particular, is known to enhance the binding affinity and metabolic stability of the compound, contributing to its bioactivity. Pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural similarities with several methanone derivatives documented in the evidence. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups : The target compound’s trifluoromethyl group enhances lipophilicity and metabolic stability compared to methoxy or hydroxyl groups in other analogs .
Physical and Spectral Properties
- Trifluoromethyl vs. Chlorine : The C-F stretching (~1250 cm⁻¹) in the target compound distinguishes it from C-Cl (~750 cm⁻¹) in chlorophenyl analogs .
- Thermal Stability : The absence of hydroxyl groups (cf. ) may increase the target compound’s thermal stability, though melting point data are unavailable for confirmation.
Biological Activity
The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound consists of:
- A piperidine ring which is a common structure in many pharmacologically active compounds.
- A 3-chloropyridinyl oxy group that may enhance its interaction with biological targets.
- A trifluoromethyl phenyl group , known for increasing lipophilicity and potentially affecting the compound's pharmacokinetics.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:
- Protein Interaction : The compound may act as a ligand, influencing protein functions and signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, particularly against mycobacterial strains, which are significant in the context of tuberculosis treatment.
- Kinase Inhibition : Similar compounds have been noted for their ability to inhibit serine-threonine kinases, which play critical roles in cell signaling and proliferation.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds, indicating that derivatives with similar structural features exhibit varying degrees of activity against Mycobacterium smegmatis and Mycobacterium abscessus. For instance:
- Case Study 1 : A related derivative was tested against M. smegmatis with no significant growth inhibition observed at concentrations up to 100 µM .
- Case Study 2 : Another study highlighted the anti-mycobacterial activity of dinitrobenzamide derivatives, suggesting that modifications to the piperidine structure could enhance efficacy .
Kinase Inhibition
The potential for this compound to act as a kinase inhibitor is supported by findings from related piperidine compounds:
- Case Study 3 : Research indicated that certain piperidine derivatives effectively inhibit p70S6K and Akt pathways, which are crucial in cancer biology and metabolic diseases .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Piperidine + Chloropyridine | Moderate anti-mycobacterial activity |
| Compound B | Piperidine + Trifluoromethyl | Strong kinase inhibition |
| Compound C | Piperidine + Fluorophenyl | Anticoccidial properties |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
